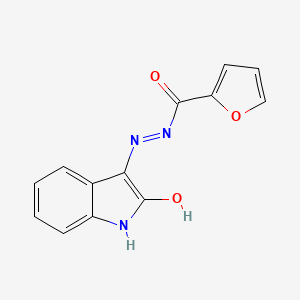

Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

CAS No.:

Cat. No.: VC10893006

Molecular Formula: C13H9N3O3

Molecular Weight: 255.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9N3O3 |

|---|---|

| Molecular Weight | 255.23 g/mol |

| IUPAC Name | N-[(2-hydroxy-1H-indol-3-yl)imino]furan-2-carboxamide |

| Standard InChI | InChI=1S/C13H9N3O3/c17-12(10-6-3-7-19-10)16-15-11-8-4-1-2-5-9(8)14-13(11)18/h1-7,14,18H |

| Standard InChI Key | OJUZLPMHOJWBKE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CO3 |

Introduction

Synthesis and Structural Characterization

Synthetic Methodology

The ligand is synthesized by refluxing equimolar quantities of furan-2-carboxylic acid hydrazide and isatin in absolute ethanol under acidic conditions (e.g., glacial acetic acid) . The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of isatin, followed by dehydration to form the imine (C=N) bond. The product is typically isolated as a yellow crystalline solid with a yield of 70–80% after recrystallization from ethanol .

Reaction Scheme:

FTIR Spectroscopy

Key IR absorption bands confirm critical functional groups:

NMR Spectroscopy

-

¹H NMR (DMSO-d₆): δ 10.82 (s, 1H, NH), δ 8.45 (s, 1H, CH=N), δ 7.60–6.50 (m, 6H, aromatic protons) .

-

¹³C NMR: δ 176.5 (C=O), δ 162.3 (C=N), δ 148.2–110.7 (aromatic carbons) .

UV-Vis Spectroscopy

Electronic transitions observed at λₘₐₓ ≈ 275 nm (π→π* of aromatic system) and 365 nm (n→π* of C=N and C=O groups) .

| Technique | Key Observations | Significance |

|---|---|---|

| FTIR | C=O (1670 cm⁻¹), C=N (1605 cm⁻¹) | Confirms hydrazone formation |

| ¹H NMR | δ 8.45 (CH=N), δ 10.82 (NH) | Validates imine and amide protons |

| UV-Vis | λₘₐₓ = 275 nm, 365 nm | Indicates conjugated π-system |

Coordination Chemistry and Metal Complexes

Complexation with Transition Metals

The ligand acts as a bidentate chelator, coordinating through the imine nitrogen and carbonyl oxygen to form six-coordinate complexes with Co(II), Zn(II), and Cd(II) .

General Synthesis:

Structural Features of Complexes

-

Geometry: Distorted octahedral, as determined by magnetic moments (μ = 3.2–4.5 BM for Co(II)) and electronic spectra .

-

Molar Conductivity: 80–120 Ω⁻¹ cm² mol⁻¹ (1 mM in DMF), indicating 1:2 electrolytic nature .

Table 2: Properties of Metal Complexes

| Metal Ion | Geometry | Magnetic Moment (BM) | Λₘ (Ω⁻¹ cm² mol⁻¹) |

|---|---|---|---|

| Co(II) | Octahedral | 4.2 | 115 |

| Zn(II) | Octahedral | Diamagnetic | 105 |

| Cd(II) | Octahedral | Diamagnetic | 98 |

Biological Activity

Antimicrobial Activity

The ligand and its complexes exhibit moderate activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with inhibition zones of 12–18 mm at 100 μg/mL . Enhanced activity in metal complexes is attributed to the chelation effect, which increases membrane permeability .

Table 3: Antimicrobial Activity Data

| Compound | B. subtilis (Zone, mm) | E. coli (Zone, mm) |

|---|---|---|

| Ligand | 12 | 10 |

| [Co(Ligand)₂]Cl₂ | 18 | 15 |

| [Zn(Ligand)₂]Cl₂ | 16 | 14 |

Cytotoxicity

In vitro assays against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines show IC₅₀ values of 45–60 μM, compared to 5-fluorouracil (IC₅₀ = 8 μM) . The lower efficacy is hypothesized to stem from poor cellular uptake rather than intrinsic inactivity .

Applications and Future Directions

The ligand’s modular synthesis and ability to form stable metal complexes make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume